molecular formula C11H13FO3 B1530577 Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate CAS No. 874187-38-9

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate

Cat. No. B1530577
M. Wt: 212.22 g/mol
InChI Key: HKQQUWYOQCIJQD-UHFFFAOYSA-N
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Description

“Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H13FO3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” consists of a total of 28 bonds. There are 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ester, and 1 aromatic ether .


Physical And Chemical Properties Analysis

“Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate” is a liquid at room temperature . Its molecular weight is 212.22 . The compound’s other physical and chemical properties, such as boiling point, melting point, and solubility, are not specified in the search results.

Scientific Research Applications

High-Performance Liquid Chromatography (HPLC)

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid has been used as a fluorogenic labeling reagent for the HPLC of biologically important thiols, demonstrating rapid and selective reaction capabilities. This application highlights its utility in pharmaceutical formulations and potentially in broader analytical chemistry applications (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Alzheimer's Disease Research

A derivative, NCX-2216, demonstrated potential in reducing β-amyloid deposits in transgenic mice, a hallmark of Alzheimer's disease, indicating its use in exploring treatments for neurodegenerative disorders (Jantzen et al., 2002).

Antiandrogen Activity

Derivatives of Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate have been explored for their antiandrogen activity, with specific focus on treating androgen-responsive conditions (Tucker, Crook, & Chesterson, 1988).

Copolymer Synthesis

This compound has been involved in the synthesis of novel copolymers, demonstrating its versatility in polymer science for creating materials with specific properties (Kharas et al., 2016).

Anti-Leishmanial Activity

β-Oxodithioester complexes containing methyl-3-hydroxy-3-(substituted phenyl)-2-propenedithioate show anti-leishmanial activity, representing a potential avenue for developing treatments against Leishmaniasis (Yadav et al., 2015).

Fries Rearrangement and Synthesis of Coumarins

Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates serve as intermediates in synthesizing 6-acylcoumarins via Fries rearrangement, illustrating its role in synthetic organic chemistry (Cairns, Harwood, & Astles, 1992).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3,5,7H,4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQQUWYOQCIJQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736619
Record name Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate

CAS RN

874187-38-9
Record name Methyl 3-(2-fluoro-4-methoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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